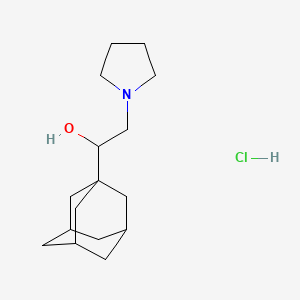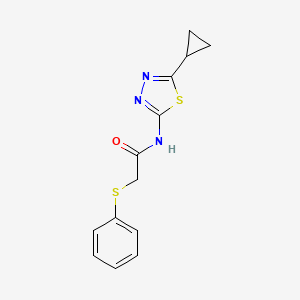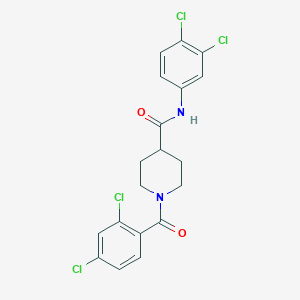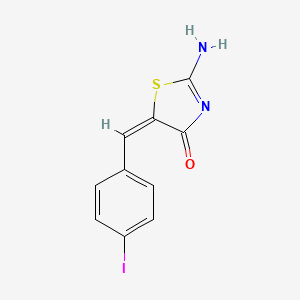
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride, also known as APEC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. APEC is a chiral compound that exists as two enantiomers, R-APEC and S-APEC.
科学研究应用
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been studied extensively for its potential therapeutic properties, particularly in the treatment of addiction and neurological disorders. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to reduce the reinforcing effects of drugs such as cocaine and nicotine, suggesting that it may have potential as a treatment for drug addiction. Additionally, 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride is not fully understood, but it is thought to act on the dopaminergic system in the brain. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. Additionally, 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been found to increase the expression of the dopamine transporter, which may contribute to its ability to reduce the reinforcing effects of drugs.
Biochemical and Physiological Effects:
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been found to have a number of biochemical and physiological effects. In addition to its effects on the dopaminergic system, 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride in lab experiments is its specificity for the dopaminergic system. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to have little effect on other neurotransmitter systems, which makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, one limitation of using 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride is its relatively short half-life, which may make it difficult to maintain consistent levels of the compound in the brain over time.
未来方向
There are a number of potential future directions for research on 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride. One area of interest is the development of more potent and selective analogs of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride that may have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride and its effects on the brain. Finally, clinical trials are needed to determine the safety and efficacy of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride as a potential treatment for addiction and neurological disorders.
合成方法
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride can be synthesized using a variety of methods, including the reduction of 1-(1-adamantyl)-2-(1-pyrrolidinyl)acetyl chloride with lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 1-(1-adamantyl)-2-(1-pyrrolidinyl)acetic acid with thionyl chloride to form 1-(1-adamantyl)-2-(1-pyrrolidinyl)acetyl chloride, which is then reduced to 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride using a reducing agent.
属性
IUPAC Name |
1-(1-adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c18-15(11-17-3-1-2-4-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXQZPYQPDMVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5542730 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine](/img/structure/B5232818.png)

![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232834.png)

![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)
![N-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5232868.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)
![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5232909.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)